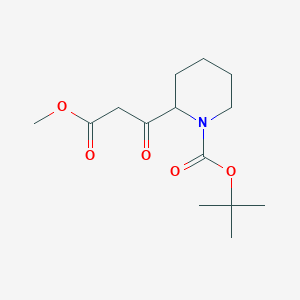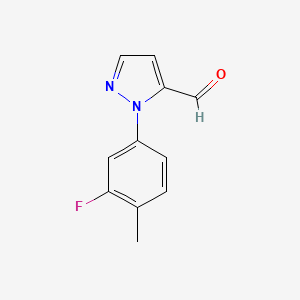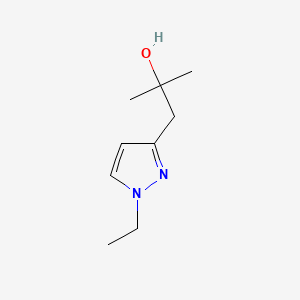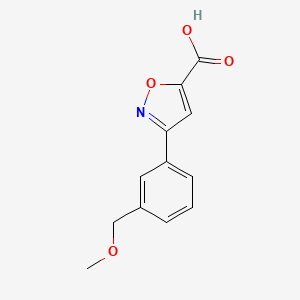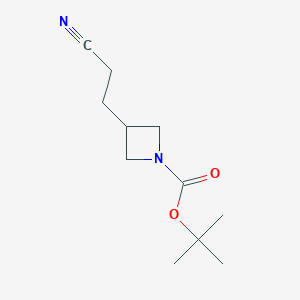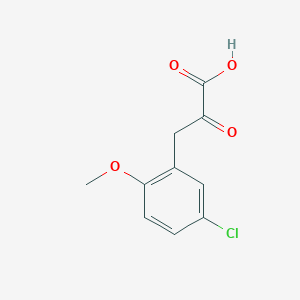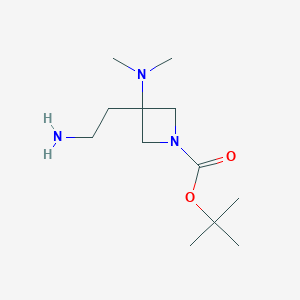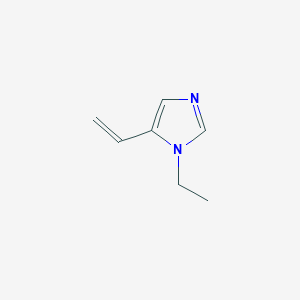
3-(Cyclopentyloxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentyloxy)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a cyclopentyloxy group at the third position. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is known for its significant role in medicinal chemistry due to its unique structural and stereochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a cyclopentanol derivative and a pyrrolidine precursor in the presence of a suitable catalyst can yield the desired compound . Another method includes the use of organocatalysts to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclopentyloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopentyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted pyrrolidines or O-substituted cyclopentanes
Aplicaciones Científicas De Investigación
3-(Cyclopentyloxy)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentyloxy)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a simpler structure.
N-Methylpyrrolidine: A derivative with a methyl group at the nitrogen atom.
Cyclopentylpyrrolidine: A compound with a cyclopentyl group directly attached to the pyrrolidine ring.
Uniqueness: 3-(Cyclopentyloxy)pyrrolidine stands out due to the presence of the cyclopentyloxy group, which imparts unique steric and electronic properties. This modification can enhance the compound’s biological activity and selectivity compared to its simpler analogs .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3-cyclopentyloxypyrrolidine |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)11-9-5-6-10-7-9/h8-10H,1-7H2 |
Clave InChI |
YBYMABMYGBFEMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


